1-Naphthoic acid

Description

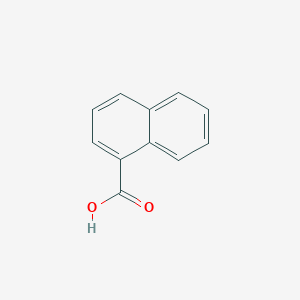

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNETULKMXZVUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861668 | |

| Record name | 1-Naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white or beige powder; [Alfa Aesar MSDS] | |

| Record name | 1-Naphthoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-55-5, 1320-04-3 | |

| Record name | 1-Naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NIV4O66BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoic acid, also known as α-naphthoic acid, is an aromatic carboxylic acid with the chemical formula C₁₁H₈O₂.[1] It is a derivative of naphthalene (B1677914) with a carboxyl group at the 1-position.[2][3] This compound serves as a vital intermediate in the synthesis of various organic molecules, including pharmaceuticals, dyes, and agrochemicals.[3][4] Its rigid molecular structure, stemming from the fused benzene (B151609) rings, significantly influences its chemical reactivity and physical properties.[5] A thorough understanding of its physicochemical characteristics is paramount for its effective application in research and development, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | References |

| Molecular Formula | C₁₁H₈O₂ | [6][7] |

| Molecular Weight | 172.18 g/mol | [7][8] |

| Appearance | White to off-white or beige crystalline solid/powder. | [2][5] |

| Melting Point | 157-162 °C | [6][9] |

| Boiling Point | 300 °C (at 760 mmHg) | [2][6] |

| Water Solubility | Slightly soluble in hot water. | [5][6][9] |

| Solubility in Organic Solvents | Freely soluble in hot ethanol (B145695) and ether; soluble in chloroform. | [5][6][9] |

| pKa | 3.7 (at 25 °C) | [2][5][6] |

| Density | ~1.398 g/cm³ | [6][10] |

| Flash Point | 195 °C | [3][6] |

| Vapor Pressure | 0.000513 mmHg (at 25 °C) | [2][6] |

| LogP (Octanol/Water) | 3.1 | [8] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

| Spectroscopic Technique | Data | References |

| UV-Vis (λmax) | 293 nm (in ethanol) | [3][5][11] |

| Infrared (IR) Spectrum | The NIST WebBook provides a reference IR spectrum. | [12][13] |

| ¹H NMR | Spectra available in various databases. | [14] |

| ¹³C NMR | Spectra available in various databases. | [14] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Grignard Reaction

One of the most common methods for preparing this compound is through the carboxylation of a Grignard reagent derived from 1-bromonaphthalene (B1665260).[1][4]

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Toluene (B28343) for recrystallization

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromonaphthalene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture gently until most of the magnesium has reacted to form 1-naphthylmagnesium bromide.

-

Carboxylation: Cool the Grignard reagent in an ice-salt bath. Slowly add crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring. A viscous precipitate will form.

-

Hydrolysis: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add dilute hydrochloric acid or sulfuric acid to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[5]

-

Extraction and Purification: Separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the ether extracts and then extract the this compound into an aqueous sodium hydroxide solution.[5]

-

Precipitation: Acidify the alkaline extract with a strong acid (e.g., 50% sulfuric acid) to precipitate the crude this compound.[5]

-

Recrystallization: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like toluene or 50% aqueous ethanol to obtain pure this compound crystals.[3][5]

Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the physicochemical properties of organic acids.[15][16]

-

Melting Point Determination: The melting point can be determined using a capillary melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded.[15]

-

Solubility Assessment: To determine solubility, a small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol) at a given temperature. The mixture is agitated, and the substance is observed for dissolution. This can be done qualitatively or quantitatively using gravimetric methods.[17][18]

-

pKa Determination by Titration: The acid dissociation constant (pKa) can be determined by potentiometric titration. A known concentration of this compound is dissolved in a suitable solvent (e.g., an ethanol-water mixture) and titrated with a standardized solution of a strong base, such as NaOH. The pH is monitored throughout the titration using a pH meter. The pKa is the pH at the half-equivalence point.

-

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: A dilute solution of this compound in a UV-transparent solvent (e.g., ethanol) is prepared. The absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[19]

-

FT-IR Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull. The infrared spectrum is recorded using an FT-IR spectrometer to identify characteristic functional group vibrations.

-

NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and the ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. This provides detailed information about the molecular structure.[14]

-

Mandatory Visualizations

Synthesis Workflow Diagram

Physicochemical Characterization Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 86-55-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. This compound [chembk.com]

- 7. This compound | 86-55-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. This compound | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. This compound [stenutz.eu]

- 11. This compound [drugfuture.com]

- 12. 1-Naphthalenecarboxylic acid [webbook.nist.gov]

- 13. This compound(86-55-5) IR Spectrum [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Solubility measurement and correlation for this compound in nine pure and binary mixed solvents from T = (293.15 to 333.15) K-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 18. byjus.com [byjus.com]

- 19. UV/Vis+ Photochemistry Database [science-softcon.de]

A Comprehensive Guide to the Solubility of 1-Naphthoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 1-Naphthoic acid in a range of common organic solvents. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several common organic solvents across a range of temperatures. The following table summarizes the mole fraction solubility (x) of this compound at various temperatures. This data is crucial for selecting appropriate solvents for specific applications and for understanding the thermodynamic properties of the dissolution process.

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate | N,N-Dimethylformamide (DMF) |

| 293.15 | 0.1357 | 0.1285 | 0.1198 | 0.1132 | 0.1875 | 0.4321 |

| 298.15 | 0.1583 | 0.1492 | 0.1387 | 0.1309 | 0.2113 | 0.4789 |

| 303.15 | 0.1841 | 0.1725 | 0.1599 | 0.1506 | 0.2378 | 0.5283 |

| 308.15 | 0.2136 | 0.1989 | 0.1837 | 0.1725 | 0.2673 | 0.5798 |

| 313.15 | 0.2471 | 0.2287 | 0.2105 | 0.1971 | 0.2999 | 0.6331 |

| 318.15 | 0.2851 | 0.2624 | 0.2407 | 0.2246 | 0.3361 | 0.6879 |

| 323.15 | 0.3281 | 0.3004 | 0.2747 | 0.2555 | 0.3761 | 0.7439 |

| 328.15 | 0.3766 | 0.3431 | 0.3129 | 0.2899 | 0.4199 | 0.8009 |

| 333.15 | 0.4312 | 0.3911 | 0.3558 | 0.3283 | 0.4679 | 0.8585 |

Data sourced from Fan, B., Li, Q., Li, Y., Song, X., & Yin, J. (2019). Solubility measurement and correlation for this compound in nine pure and binary mixed solvents from T = (293.15 to 333.15) K. Journal of Molecular Liquids, 273, 58-67.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Below are detailed methodologies for two common techniques used to determine the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

This method, also known as the isothermal saturation method, is a reliable technique for determining equilibrium solubility.

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accuracy ±0.0001 g)

-

Isothermal shaker bath with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Drying oven

2. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an isothermal shaker bath set to the desired temperature. The samples are typically agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. For finer suspensions, centrifugation at the same temperature can be used to achieve a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This prevents any undissolved solid from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. The solvent is then evaporated using a suitable method, such as a drying oven at a temperature that will not cause decomposition of the this compound.

-

Mass Determination: Once the solvent is completely evaporated, the container with the dried this compound residue is weighed.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the solvent used.

Shake-Flask Method

The shake-flask method is a widely used and straightforward technique for determining thermodynamic solubility.[1][2][3]

1. Materials and Apparatus:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Filtration or centrifugation equipment

-

Analytical instrumentation for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a flask containing the solvent of interest.[3]

-

Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[1]

-

Separation of Undissolved Solute: After the equilibration period, the suspension is filtered or centrifuged to separate the saturated solution from the excess solid.[1]

-

Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][3] A calibration curve prepared with known concentrations of this compound in the same solvent is used for quantification.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solubility measurement and correlation for HNIW·TNT co-crystal in nine pure solvents from T = (283.15 to 318.15) K [ouci.dntb.gov.ua]

- 3. The study of solid-liquid equilibrium for dimethyl terephthalate (DMT) in several solvents from T = (298.15 to 330.15) K | CoLab [colab.ws]

Spectroscopic Profile of 1-Naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Naphthoic acid, a key organic compound utilized in various research and development applications, including the synthesis of pharmaceuticals. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 13.17 | s | - | COOH | DMSO-d₆ |

| 8.87 | d | 8.6 | H-8 | DMSO-d₆ |

| 8.16 | m | - | H-2, H-5 | DMSO-d₆ |

| 8.01 | m | - | H-4 | DMSO-d₆ |

| 7.63 | m | - | H-3, H-6, H-7 | DMSO-d₆ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 169.1 | C=O | DMSO-d₆ |

| 133.9 | C-4a | DMSO-d₆ |

| 133.4 | C-8a | DMSO-d₆ |

| 131.1 | C-8 | DMSO-d₆ |

| 130.3 | C-4 | DMSO-d₆ |

| 129.1 | C-2 | DMSO-d₆ |

| 128.2 | C-5 | DMSO-d₆ |

| 128.1 | C-1 | DMSO-d₆ |

| 126.7 | C-7 | DMSO-d₆ |

| 126.0 | C-6 | DMSO-d₆ |

| 125.4 | C-3 | DMSO-d₆ |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the following significant absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (broad) | Strong | O-H stretch (carboxylic acid dimer) |

| 1680 - 1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, 1465, 1400 | Medium-Strong | C=C aromatic ring stretches |

| ~1300 | Medium | C-O stretch and O-H bend |

| ~930 (broad) | Medium | Out-of-plane O-H bend (dimer) |

| 775 - 820 | Strong | C-H out-of-plane bending (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption data for this compound reveals characteristic π-π* transitions of the naphthalene (B1677914) ring system.

| Solvent | λmax (nm) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | log ε |

| Ethanol | 293 | 7943 | 3.9[1] |

| Water | 285, 274 | - | - |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR Spectrometer (e.g., Bruker 400 MHz)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Gently swirl or vortex the vial to dissolve the sample completely.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters for a ¹H experiment. Typical parameters include a 90° pulse, a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Select the ¹³C nucleus and set the appropriate acquisition parameters. This will typically involve proton decoupling.

-

Set a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials:

-

This compound

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press and die set

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the KBr-sample mixture into the pellet die.

-

Distribute the powder evenly in the die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Process the spectrum by performing a background subtraction.

-

Identify and label the significant absorption peaks.

-

UV-Vis Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the solid and dissolving it in a specific volume of the chosen solvent in a volumetric flask.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the sample holder and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Rinse a second cuvette with one of the sample solutions and then fill it with that solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Analysis:

-

Using the absorbance value at λmax and the known concentration of the solution, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the concentration in mol/L.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1-Naphthoic Acid (CAS 86-55-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of 1-Naphthoic acid (CAS 86-55-5), a versatile organic compound with applications in chemical synthesis and biological research.

Core Properties of this compound

This compound, also known as α-Naphthoic acid, is a white to off-white crystalline solid.[1] It is an aromatic carboxylic acid with a naphthalene (B1677914) backbone.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | References |

| Molecular Formula | C₁₁H₈O₂ | [2] |

| Molecular Weight | 172.18 g/mol | |

| Melting Point | 157-160 °C | [3] |

| Boiling Point | 300 °C | [3] |

| Density | 1.398 g/cm³ | [4] |

| pKa | 3.7 (at 25 °C) | [4] |

| Appearance | White to off-white or beige powder/crystalline solid | [1][4] |

| Solubility | Slightly soluble in hot water; freely soluble in hot alcohol and ether. | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectroscopic Technique | Key Data Points | References |

| ¹H NMR | Spectra available in various deuterated solvents. | [5] |

| ¹³C NMR | Spectra available, providing carbon framework information. | [6] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O and O-H stretching of the carboxylic acid group. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 172. | [8] |

| UV/Visible Spectroscopy | λmax at 293 nm. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established literature and are intended to serve as a guide for laboratory practice.

Synthesis of this compound

Method 1: Grignard Reaction with 1-Bromonaphthalene (B1665260)

This is a common and effective method for the laboratory-scale synthesis of this compound.[9]

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid or Sulfuric acid (for workup)

-

Toluene (for recrystallization)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings and a small crystal of iodine. Add a solution of 1-bromonaphthalene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining 1-bromonaphthalene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (1-naphthylmagnesium bromide).

-

Carboxylation: Cool the reaction mixture in an ice bath. Carefully add crushed dry ice to the Grignard reagent solution with vigorous stirring. The reaction is exothermic. Continue adding dry ice until the reaction subsides.

-

Workup: Slowly add dilute hydrochloric acid or sulfuric acid to the reaction mixture to quench the unreacted Grignard reagent and dissolve the magnesium salts. Separate the organic layer.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water.

-

Isolation: Extract the combined organic layers with an aqueous sodium hydroxide (B78521) solution to convert the this compound into its water-soluble sodium salt. Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the crude this compound.

-

Purification: Collect the crude product by filtration and wash with cold water. The crude product can be purified by recrystallization from hot toluene.[9]

Method 2: Hydrolysis of 1-Naphthonitrile

This method provides a high yield of this compound.[10]

Materials:

-

1-Naphthonitrile

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Hydrolysis: Heat a mixture of 1-naphthonitrile, sodium hydroxide, and ethanol in a sealed tube at 160 °C for six hours.[10]

-

Workup: After cooling, dilute the reaction mixture with water and then acidify with hydrochloric acid to precipitate the this compound.[10]

-

Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure this compound.[10]

Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like this compound.[11]

General Procedure:

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene and ethanol are commonly used.[9][10]

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of this compound will form. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and quantification of this compound.[12]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid is common. The gradient can be optimized to achieve good separation.

-

Detection: UV detection at its λmax of 293 nm is suitable.[4] Mass spectrometry (LC-MS) can also be used for more sensitive and specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, often requiring derivatization to increase its volatility.[13][14]

-

Derivatization: Esterification of the carboxylic acid group, for example, by forming a methyl or trimethylsilyl (B98337) (TMS) ester, is a common practice.

-

Column: A non-polar or medium-polarity capillary column is generally used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Detection: Mass spectrometry provides both qualitative and quantitative information.

Biological Activity and Signaling Pathways

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR).[15][16] The AhR is a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism.[17]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The activation of the AhR by this compound initiates a signaling cascade that leads to the transcription of target genes.

Figure 1: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by this compound.

Pathway Description:

-

Ligand Binding: In the cytoplasm, this compound binds to the ligand-binding pocket of the AhR, which is part of a cytosolic protein complex including heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.[18]

-

Nuclear Translocation: Upon ligand binding, the AhR complex undergoes a conformational change, leading to its translocation into the nucleus.[18]

-

Heterodimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[18]

-

DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.[18] This binding initiates the transcription of these genes.

-

Induction of Target Genes: Key target genes of the AhR signaling pathway include cytochrome P450 enzymes such as CYP1A1 and CYP1B1.[1][19][20] The induction of these enzymes plays a crucial role in the metabolism of xenobiotics.

Safety and Handling

This compound is classified as an irritant.[21][22][23] It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Identification

-

Skin Irritation: Causes skin irritation.[24]

-

Eye Irritation: Causes serious eye irritation.[24]

-

Respiratory Irritation: May cause respiratory irritation.[21]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[22]

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[22]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust.[22]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[21]

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of water.[21]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[21]

-

If inhaled: Move the person into fresh air.[21]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[21]

-

This technical guide provides a solid foundation for researchers and professionals working with this compound. For further details on specific applications or advanced experimental procedures, consulting the primary literature is recommended.

References

- 1. Role of aryl hydrocarbon receptor-mediated induction of the CYP1 enzymes in environmental toxicity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 86-55-5 [chemicalbook.com]

- 4. This compound CAS#: 86-55-5 [m.chemicalbook.com]

- 5. This compound(86-55-5) 1H NMR spectrum [chemicalbook.com]

- 6. CN112661627A - Method for synthesizing this compound from naphthalene and carbon dioxide - Google Patents [patents.google.com]

- 7. 1-Naphthalenecarboxylic acid [webbook.nist.gov]

- 8. 1-Naphthalenecarboxylic acid [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. helixchrom.com [helixchrom.com]

- 13. Comparison of GC-MS and FTIR methods for quantifying naphthenic acids in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detecting naphthenic acids in waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 18. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Correlation between gene expression of aryl hydrocarbon receptor (AhR), hydrocarbon receptor nuclear translocator (Arnt), cytochromes P4501A1 (CYP1A1) and 1B1 (CYP1B1), and inducibility of CYP1A1 and CYP1B1 in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. chemicalbook.com [chemicalbook.com]

- 22. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of Naphthoic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoic acid and its derivatives represent a significant class of organic compounds characterized by a naphthalene (B1677914) backbone bearing one or more carboxyl groups. Their rigid, aromatic structure provides a versatile scaffold that has been extensively explored in medicinal chemistry, materials science, and the synthesis of fine chemicals. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental methodologies related to naphthoic acid compounds. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Discovery and Historical Synthesis

The journey of naphthoic acid compounds began in the early 20th century with investigations into polycyclic aromatic acids. While no single individual is credited with the discovery of 1-naphthoic acid, its synthesis was first achieved during this period.[1] Early methods for preparing these compounds laid the groundwork for the more refined synthetic routes used today.

Historically, several key synthetic methodologies have been employed for the preparation of naphthoic acids and their derivatives:

-

Oxidation of Naphthalene Derivatives: One of the earliest approaches involved the strong oxidation of 1-naphthaldehyde (B104281) or 1-methylnaphthalene, often utilizing oxidizing agents like potassium permanganate (B83412) or chromic acid in acidic conditions.[1]

-

Grignard Reactions: A significant advancement in the synthesis of naphthoic acids was the application of Grignard reagents. The carboxylation of a Grignard reagent generated from 1-bromonaphthalene (B1665260) became a common and effective method for producing this compound.

-

Kolbe-Schmitt Reaction: For the synthesis of hydroxynaphthoic acids, the Kolbe-Schmitt reaction proved to be a pivotal, albeit challenging, method. This reaction typically involves the carboxylation of a naphthoxide salt under pressure and heat. For instance, 6-hydroxy-2-naphthoic acid, a monomer for high-performance polymers, is produced from 2-naphthol (B1666908) via this reaction. The regioselectivity of this reaction is highly sensitive to temperature.

These foundational synthetic strategies have been refined and expanded upon over the decades, leading to a vast array of substituted naphthoic acid derivatives with diverse applications.

Physicochemical and Bioactivity Data

The following tables summarize key quantitative data for representative naphthoic acid compounds, providing a basis for comparison of their properties.

Table 1: Physicochemical Properties of this compound and 2-Naphthoic Acid

| Property | This compound | 2-Naphthoic Acid |

| Molecular Formula | C₁₁H₈O₂ | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol | 172.18 g/mol |

| Melting Point | 161 °C | 185-187 °C |

| Appearance | White solid | White solid |

| pKa | 3.63 (Predicted) | 4.18 |

| LogP | 2.79 (Predicted) | - |

| Water Solubility | 0.512 mg/mL (Predicted) | Slightly soluble in hot water |

| Solubility in Organic Solvents | Freely soluble in hot alcohol and ether | Soluble in alcohol and ether |

Data sourced from multiple references.

Table 2: Bioactivity of Selected Naphthoic Acid Derivatives

| Compound/Derivative | Target | Assay Type | Activity (IC₅₀ / Kᵢ) | Reference |

| 4-Phenyl-2-naphthoic acid derivative (PPTN) | P2Y₁₄ Receptor | Competitive Antagonism | Kᵢ = 0.43 nM | - |

| [(2-Ethoxy-1-Naphthoyl)Amino]Methylboronic Acid | Beta-Lactamases | Inhibition Assay | - | [2] |

| Aryl-substituted dihydroxynaphthoic acids | Lactate Dehydrogenase | Inhibition Assay | Kᵢ in low µM range | - |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key naphthoic acid compounds and for assays used to determine their biological activity.

Synthesis Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

-

Materials: Magnesium turnings, anhydrous ether, 1-bromonaphthalene, iodine (crystal), dry benzene, dry carbon dioxide, 25% sulfuric acid, 25% sodium hydroxide (B78521), toluene (B28343).

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, place magnesium turnings (1 gram atom).

-

Cover the magnesium with anhydrous ether and add a small amount of 1-bromonaphthalene and a crystal of iodine to initiate the reaction. A warm water bath may be used.

-

Once the reaction starts, add a solution of 1-bromonaphthalene (0.93 mole) in anhydrous ether at a rate that maintains a vigorous but controlled reaction.

-

After the addition is complete, continue stirring and refluxing for 30 minutes.

-

Dissolve the resulting Grignard reagent, which may form a heavy oil, by adding dry benzene.

-

Cool the reaction mixture to -7°C using an ice-salt bath.

-

Introduce dry carbon dioxide gas above the surface of the stirred reaction mixture, maintaining the temperature below -2°C.

-

After the reaction is complete (typically 1.25-1.5 hours), slowly add 25% sulfuric acid with stirring in an ice bath to hydrolyze the complex and dissolve any excess magnesium.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic extracts and extract the this compound with 25% sodium hydroxide solution.

-

Heat the combined alkaline extracts to remove volatile impurities, then cool and acidify with 50% sulfuric acid to precipitate the crude this compound.

-

Collect the crude product by filtration, wash with water, and dry.

-

Recrystallize the crude product from hot toluene to yield pure this compound.

-

Protocol 2: Synthesis of 2-Naphthoic Acid via Oxidation of Methyl β-Naphthyl Ketone

-

Materials: Sodium hydroxide, chlorine, methyl β-naphthyl ketone, sodium bisulfite, concentrated hydrochloric acid, 95% ethanol (B145695).

-

Procedure:

-

Prepare a sodium hypochlorite (B82951) solution by passing chlorine gas through a cooled solution of sodium hydroxide until it is neutral, then add additional sodium hydroxide.

-

Warm the hypochlorite solution to 55°C and add methyl β-naphthyl ketone while stirring vigorously.

-

Maintain the temperature at 60-70°C, using an ice bath for cooling as needed, until the exothermic reaction subsides.

-

Continue stirring for an additional 30 minutes.

-

Destroy the excess hypochlorite by adding a solution of sodium bisulfite.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to precipitate the crude 2-naphthoic acid.

-

Collect the crude product by filtration, wash with water, and dry.

-

Recrystallize the crude acid from 95% ethanol to obtain pure 2-naphthoic acid.

-

Biological Assay Protocols

Protocol 3: P2Y₁₄ Receptor Antagonist Assay (Inhibition of Adenylyl Cyclase)

-

Objective: To quantify the competitive antagonism of a naphthoic acid derivative at the P2Y₁₄ receptor.

-

Cell Line: C6 glioma cells stably expressing the human P2Y₁₄ receptor.

-

Methodology:

-

Culture P2Y₁₄-C6 cells in appropriate media and seed them into multi-well plates.

-

Wash the cells and incubate them in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test antagonist (naphthoic acid derivative) to the cells.

-

Stimulate adenylyl cyclase with forskolin (B1673556) and activate the P2Y₁₄ receptor with its agonist, UDP-glucose, at various concentrations.

-

Stop the reaction and measure intracellular cAMP levels using a suitable method, such as a competitive binding assay or a fluorescence-based biosensor.

-

Analyze the data to determine the inhibitory effect of the antagonist on the agonist-induced inhibition of cAMP production.

-

Protocol 4: Beta-Lactamase Inhibition Assay

-

Objective: To screen for and quantify the inhibitory potency of naphthoic acid derivatives against β-lactamase.

-

Principle: This assay is based on the hydrolysis of a chromogenic cephalosporin, nitrocefin (B1678963), by β-lactamase, which produces a colorimetric product that can be measured spectrophotometrically at 490 nm.

-

Methodology:

-

Prepare a reaction mixture containing nitrocefin in an appropriate assay buffer.

-

In a 96-well plate, add the β-lactamase enzyme solution.

-

Add the test inhibitor (naphthoic acid derivative) at various concentrations to the wells containing the enzyme. Include a control with no inhibitor.

-

Initiate the reaction by adding the nitrocefin-containing reaction mixture to all wells.

-

Immediately measure the absorbance at 490 nm kinetically over a period of time (e.g., 10-30 minutes) at room temperature.

-

The rate of increase in absorbance is proportional to the β-lactamase activity. Calculate the percentage of inhibition for each concentration of the test compound.

-

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of naphthoic acid compounds.

Caption: P2Y14 Receptor Signaling Pathway and its Inhibition.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-Naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the thermal stability and decomposition profile of 1-Naphthoic acid (also known as α-naphthoic acid or naphthalene-1-carboxylic acid). A thorough understanding of the thermal properties of this compound is critical for its application in pharmaceutical synthesis, manufacturing, and the development of stable drug formulations. This document synthesizes available data on the physical properties, thermal stability, and decomposition pathways of this compound and its structural analogs. It includes detailed experimental protocols for key analytical techniques and presents quantitative data in a clear, tabular format. Furthermore, this guide employs Graphviz visualizations to illustrate decomposition pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field.

Introduction

This compound is an aromatic carboxylic acid derived from naphthalene. It serves as a vital intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and plant growth hormones. The thermal stability of this compound is a crucial parameter that influences its storage, handling, and processing conditions. Instability at elevated temperatures can lead to degradation, impurity formation, and potential safety hazards. This guide aims to provide a detailed understanding of the thermal behavior of this compound to ensure its effective and safe utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under various thermal conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₁H₈O₂ | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| Melting Point | 157-165 °C | [3][4] |

| Boiling Point | ~300 °C | [3] |

| Appearance | White to off-white or beige powder | [1] |

| Solubility | Freely soluble in hot alcohol and ether; slightly soluble in hot water. | [3] |

Thermal Stability and Decomposition

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in peer-reviewed literature, its thermal behavior can be inferred from its structural analogs, such as benzoic acid and other aromatic carboxylic acids.

General Thermal Behavior

Aromatic carboxylic acids, upon heating, primarily undergo decarboxylation, leading to the loss of carbon dioxide (CO₂) and the formation of the corresponding aromatic hydrocarbon. The stability of the aromatic ring itself is generally high. For this compound, the primary decomposition product is expected to be naphthalene.

The decomposition process can be influenced by several factors, including the heating rate, the atmosphere (inert or oxidative), and the presence of catalysts. Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂)[5].

Predicted Thermal Analysis Data

Based on the behavior of similar aromatic carboxylic acids, a predicted thermal profile for this compound is presented in Table 2.

Table 2: Predicted Thermal Analysis Data for this compound

| Parameter | Predicted Value Range | Method | Notes |

| Melting Endotherm (T_m) | 157-165 °C | DSC | Corresponds to the melting point. |

| Onset of Decomposition (T_onset) | > 200 °C | TGA | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (T_peak) | 250 - 350 °C | TGA | The temperature of the maximum rate of mass loss. |

| Total Mass Loss | ~25.5% | TGA | Corresponds to the theoretical mass loss from decarboxylation (loss of COOH as CO₂). |

Decomposition Pathways

The thermal decomposition of this compound is expected to proceed primarily through decarboxylation. This can occur via two main pathways: an ionic mechanism and a free-radical mechanism. The prevailing mechanism can be influenced by the reaction conditions.

Proposed Decomposition Mechanism

A proposed general mechanism for the thermal decomposition of aromatic carboxylic acids, which is applicable to this compound, involves the formation of an anhydride (B1165640) intermediate, followed by decarboxylation.

References

The Multifaceted Biological Activities of 1-Naphthoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-naphthoic acid scaffold, a bicyclic aromatic carboxylic acid, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Data Presentation: A Quantitative Overview of Biological Activities

The biological efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity of selected derivatives, providing a comparative landscape of their potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Aminonaphthoquinone Derivatives | |||

| Compound 56c | MCF-7 (Breast) | 10.4 | [1] |

| HT-29 (Colon) | 6.8 | [1] | |

| MOLT-4 (Leukemia) | 8.4 | [1] | |

| Plumbagin Derivative 60 | PANC-1 (Pancreatic) | 0.11 (in NDM) | [1] |

| Alkannin Oxime (DMAKO-05) | K562 (Leukemia) | 0.7 | [1] |

| MCF-7 (Breast) | 7.5 | [1] | |

| 1,4-Naphthoquinone (B94277) Derivatives | |||

| Compound 59c (MKK7 inhibitor) | - | 0.23 | [1] |

| Thiazole Derivative 61 | - | 0.6 | [1] |

| PD9, PD10, PD11, PD13, PD14, PD15 | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1–3 | [2] |

| Compound 11 | HuCCA-1 (Cholangiocarcinoma) | 0.15 | [3] |

| A549 (Lung) | 1.55 | [3] | |

| HepG2 (Hepatocellular) | 0.27 | [3] | |

| MOLT-3 (Leukemia) | 0.27 | [3] | |

| 2-Aminonaphtho[2,3-d][4][5]thiazole-4,9-dione Derivatives | |||

| Compound 3d | MDA-MB-231 (Breast) | 0.276 | [6] |

| Compound 3a | HeLa (Cervical) | 0.336 | [6] |

| MKN-45 (Gastric) | 8.769 | [6] | |

| Compound 3b | HeLa (Cervical) | 0.269 | [6] |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| 1-Aminoalkyl-2-naphthols | |||

| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3) | Pseudomonas aeruginosa MDR1 | 10 | [5] |

| Staphylococcus aureus MDR strains | 100 | ||

| 1-(Dimethylaminomethyl)naphthalen-2-ol (Compound 2) | Penicillium notatum | 400 | |

| Penicillium funiculosum | 400 | [7] | |

| 2-Naphthamide Derivative | |||

| Compound 8b | Staphylococcus aureus (MSSA) | 8 | [8] |

| Escherichia coli | 16 | [8] | |

| Streptococcus faecalis | 16 | [8] | |

| Salmonella enterica | 16 | [8] | |

| Staphylococcus aureus (MRSA) | 16 | [8] | |

| Naphthol Derivative | |||

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae 23355 | 0.1-0.4 µM | [9] |

| Klebsiella pneumoniae 13883 | 0.1-0.4 µM | [9] | |

| Proteus vulgaris 13315 | 0.1-0.4 µM | [9] | |

| Pseudomonas aeruginosa 27853 | 0.1-0.4 µM | [9] |

Mechanisms of Action: Targeting Key Cellular Processes

The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Anticancer Mechanisms

The anticancer effects of these derivatives are often attributed to their capacity to induce apoptosis, disrupt cellular redox balance, and inhibit crucial enzymes involved in cancer cell proliferation and survival.[1] For instance, certain 1,4-naphthoquinone derivatives act as potent inhibitors of protein disulfide isomerase (PDI), an enzyme critical for protein folding in tumor cells.[1] Others have been shown to inhibit STAT3 dimerization, a key step in a signaling pathway frequently overactive in cancer.[2] The generation of reactive oxygen species (ROS) is another common mechanism, leading to oxidative stress and subsequent cell death.

Antimicrobial Mechanisms

The antimicrobial action of this compound derivatives is often linked to the disruption of microbial membranes. Facial amphiphilic polymers derived from naphthoic acid have demonstrated potent activity against multi-drug resistant Gram-negative bacteria by permeabilizing and depolarizing their cell membranes. Some derivatives also exhibit antifungal properties, outperforming standard antifungal agents.[5][7]

Anti-inflammatory Mechanisms

Several this compound derivatives exhibit anti-inflammatory properties by suppressing key signaling pathways involved in the inflammatory response. For example, methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the activation of NF-κB and the JNK and p38 MAPK pathways.[4][10] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][10]

Experimental Protocols: A Guide to Key Assays

The following section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Serial Dilution of the Test Compound: The this compound derivative is serially diluted (typically two-fold) in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Lactate (B86563) Dehydrogenase (LDH) Inhibition Assay

This assay is used to screen for inhibitors of the enzyme lactate dehydrogenase, a potential target in cancer therapy.

-

Reagent Preparation: Prepare a reaction buffer, a solution of the substrate (e.g., pyruvate), a solution of the cofactor (NADH), and a solution of the LDH enzyme.

-

Assay Setup: In a 96-well plate, add the reaction buffer, the test compound (this compound derivative) at various concentrations, and the LDH enzyme solution. A control with no inhibitor is also prepared.

-

Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate and cofactor solution to all wells.

-

Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The inhibitor constant (Ki) can be determined from this data.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound derivatives and a typical experimental workflow for their evaluation.

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Caption: Inhibition of JNK/p38 MAPK signaling by a this compound derivative.

Caption: A typical workflow for the screening and development of anticancer this compound derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their amenability to chemical modification, make them attractive scaffolds for the development of novel therapeutic agents. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity. Further investigation into their mechanisms of action will also be crucial for identifying novel cellular targets and developing more effective treatment strategies. The integration of computational and experimental approaches will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Environmental Degradation of 1-Naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoic acid, a derivative of naphthalene (B1677914), is a compound of interest in various industrial applications, including as a precursor in the synthesis of dyes, pharmaceuticals, and other organic chemicals. Its presence in the environment, whether through industrial effluent or as a metabolic byproduct of other polycyclic aromatic hydrocarbons (PAHs), necessitates a thorough understanding of its environmental fate. This technical guide provides an in-depth overview of the known and predicted environmental degradation pathways of this compound, encompassing biodegradation, photodegradation, and chemical degradation. The information is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of the molecule's stability and transformation in the environment.

Biodegradation Pathway

The microbial breakdown of this compound is a key process in its environmental remediation. Both aerobic and anaerobic degradation pathways have been investigated, with aerobic processes being more thoroughly elucidated.

Aerobic Biodegradation

The primary characterized pathway for the aerobic biodegradation of this compound is through the metabolic activity of the soil bacterium Pseudomonas maltophilia CSV89 (now reclassified as Stenotrophomonas maltophilia). This bacterium can utilize this compound as its sole source of carbon and energy.[1][2][3] The degradation is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring. The pathway proceeds through a series of intermediates, ultimately leading to compounds that can enter the tricarboxylic acid (TCA) cycle.

The established metabolic sequence is as follows:

-

This compound is first converted to 1,2-dihydroxy-8-carboxynaphthalene .[1][2][3]

-

This intermediate is then oxidized to 3-formyl salicylate (B1505791) .[2][3]

-

Finally, salicylate is converted to catechol , which then enters the TCA cycle.[2][3]

Anaerobic Biodegradation

Information on the direct anaerobic biodegradation of this compound is less specific. However, studies on the anaerobic degradation of naphthalene by sulfate-reducing bacteria have identified 2-naphthoic acid as a central metabolite.[4][5][6][7][8][9][10] Some research indicates that sulfate-reducing enrichment cultures are also capable of oxidizing this compound, suggesting that it can be degraded under anoxic conditions, although the precise pathway and intermediates have not been fully elucidated.[3][4][5] It is hypothesized that the pathway may converge with that of 2-naphthoic acid, potentially through an initial isomerization or a similar activation mechanism.

Photodegradation Pathway

The degradation of this compound can also be initiated by light, a process known as photodegradation. This can occur through direct photolysis or be catalyzed by other substances (photocatalysis).

Direct Photolysis

While specific studies on the direct photolysis of this compound are limited, it is known to be a phototransformation product of other environmental contaminants, such as 1-naphthaleneacetic acid, under UV and sunlight.[11] This suggests that the this compound molecule itself is susceptible to photochemical reactions. The degradation mechanism likely involves the absorption of UV radiation, leading to the formation of reactive intermediates that can undergo further reactions, such as decarboxylation or ring cleavage.

Photocatalytic Degradation

The presence of photocatalysts, such as titanium dioxide (TiO₂), can significantly enhance the degradation of organic pollutants. While direct studies on this compound are scarce, research on related compounds like 1-naphthol (B170400) demonstrates that photocatalytic degradation using N,S-doped TiO₂ under visible light is an effective removal method.[12][13][14] The process involves the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring, leading to a series of oxidation products and eventual mineralization to CO₂ and H₂O.[12][13]

Chemical Degradation Pathway

Abiotic chemical degradation processes, such as hydrolysis and oxidation, can also contribute to the transformation of this compound in the environment.

Hydrolysis

Oxidation

Chemical oxidation, particularly by strong oxidizing agents like hydroxyl radicals generated from Fenton's reagent (Fe²⁺/H₂O₂), is a potent method for degrading aromatic compounds.[15][16][17] While specific studies on this compound are limited, the Fenton process is known to effectively degrade other persistent organic pollutants. The reaction involves the generation of hydroxyl radicals that can attack the aromatic ring of this compound, leading to hydroxylation, ring-opening, and eventual mineralization.

Quantitative Data Summary

Quantitative data on the degradation rates and half-lives of this compound are scarce in the published literature. The following table summarizes the available information and highlights data gaps.

| Degradation Pathway | Parameter | Value | Conditions | Reference |

| Aerobic Biodegradation | Half-life (t½) | Data not available | Soil, Water | - |

| Degradation Rate | Data not available | P. maltophilia CSV89 | - | |

| Anaerobic Biodegradation | Half-life (t½) | Data not available | Sediment, Water | - |

| Degradation Rate | Data not available | Sulfate-reducing bacteria | - | |

| Photodegradation | Quantum Yield (Φ) | Data not available | Aqueous solution | - |

| Half-life (t½) | Data not available | Sunlight, UV light | - | |

| Chemical Degradation | Hydrolysis Rate Constant (k_h) | Data not available | Various pH and temperatures | - |

| Oxidation Rate Constant (k_ox) | Data not available | Fenton's reagent, etc. | - |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of degradation pathways. Below are generalized methodologies for key experiments, which should be optimized for the specific analysis of this compound and its metabolites.

Aerobic Biodegradation Study

A generalized workflow for studying the aerobic biodegradation of this compound is presented below. This protocol is based on the methods used in the study of Pseudomonas maltophilia CSV89.[2][3]

Methodology Details:

-

Culture Preparation: A minimal salts medium is prepared containing all necessary inorganic nutrients. This compound is added as the sole carbon source at a defined concentration (e.g., 0.1% w/v).

-

Inoculation and Incubation: The medium is inoculated with a pre-culture of Pseudomonas maltophilia CSV89 and incubated under aerobic conditions (e.g., 30°C with shaking) to ensure adequate aeration.

-

Sampling and Extraction: Aliquots of the culture are withdrawn at regular intervals. The bacterial cells are removed by centrifugation, and the supernatant (spent medium) is collected. The metabolites are then extracted from the supernatant using an appropriate organic solvent (e.g., ethyl acetate) after acidification.

-

Analysis: The extracted metabolites are concentrated and analyzed.

-

Thin-Layer Chromatography (TLC): For initial separation and visualization of metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For identification of volatile metabolites after derivatization (e.g., silylation or methylation) to increase their volatility.[1][4]

-

High-Performance Liquid Chromatography (HPLC): For quantification of this compound and its non-volatile metabolites, typically using a C18 column and a UV detector.

-

Forced Degradation Studies (Chemical Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products under various stress conditions.

Methodology Details:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is treated with a strong acid (e.g., 0.1 M HCl) and heated (e.g., 60-80°C).

-

Base Hydrolysis: The stock solution is treated with a strong base (e.g., 0.1 M NaOH) and heated.

-

Oxidation: The stock solution is treated with an oxidizing agent, such as hydrogen peroxide (3-30%) or Fenton's reagent.

-

Photodegradation: A solution of the compound is exposed to a light source that emits both UV and visible light. A dark control is run in parallel.

-

Thermal Degradation: A solid sample and a solution of the compound are exposed to elevated temperatures.

-

-

Sample Analysis: Stressed samples, along with an unstressed control, are analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.